1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea
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Overview
Description
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea is a chemical compound that belongs to the class of sulfonylureas These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfonylurea Group: The sulfonylurea group is introduced by reacting the pyrimidine derivative with a sulfonyl isocyanate or a sulfonamide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonylurea group to corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a tool for studying enzyme inhibition or protein interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea involves its interaction with specific molecular targets. The sulfonylurea group is known to bind to certain enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-methoxyphenyl)sulfonylurea
- 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-chlorophenyl)sulfonylurea
- 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-fluorophenyl)sulfonylurea
Uniqueness
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea is unique due to its specific substitution pattern on the aromatic ring and the presence of both methoxy and ethoxy groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H18N4O6S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenyl)sulfonylurea |
InChI |
InChI=1S/C15H18N4O6S/c1-4-25-10-7-5-6-8-11(10)26(21,22)19-15(20)18-14-16-12(23-2)9-13(17-14)24-3/h5-9H,4H2,1-3H3,(H2,16,17,18,19,20) |
InChI Key |
YKPMGPZYOXHYSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
Origin of Product |
United States |
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